molecular formula C13H12O3 B056823 3-(benzyloxy)-2-methyl-4H-pyran-4-one CAS No. 61049-69-2

3-(benzyloxy)-2-methyl-4H-pyran-4-one

Cat. No. B056823
CAS RN: 61049-69-2
M. Wt: 216.23 g/mol
InChI Key: LQDVCPYRCOKNMV-UHFFFAOYSA-N
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Description

3-(benzyloxy)-2-methyl-4H-pyran-4-one is a chemical compound belonging to the class of organic compounds known as pyrans. These compounds are characterized by a 6-membered heterocyclic ring containing one oxygen atom and five carbon atoms. The presence of the benzyloxy group and the methyl group on the pyran ring modifies its chemical and physical properties, making it a compound of interest for various chemical syntheses and studies.

Synthesis Analysis

The synthesis of derivatives related to 3-(benzyloxy)-2-methyl-4H-pyran-4-one involves multi-component reactions, showcasing the versatility and efficiency of modern organic synthesis techniques. For example, an efficient synthesis of 3-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-6-methyl-4-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H-pyran-2-one derivatives has been achieved via a one-pot, two-step approach, highlighting the mild reaction conditions and high yields of products (Bade & Vedula, 2015).

Molecular Structure Analysis

Molecular and crystal structure analyses of pyran derivatives provide insights into their conformation and the impact of substituents on their structural arrangement. For instance, X-ray diffraction analysis has been used to determine the molecular and crystal structure of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, illustrating the significance of structural elucidation in understanding compound properties (Shestopalov et al., 2003).

Scientific Research Applications

  • Synthesis and Derivative Formation:

    • Marshall, Cable, and Botting (2009) reported on the synthesis of various substituted phenols from pyranone precursors, including 3-(benzyloxy)-2-methyl-4H-pyran-4-one. They used a variety of pronucleophiles with tert-butanol and potassium tert-butoxide under conventional and microwave heating methods (Marshall et al., 2009).
  • Antimicrobial Applications:

    • Saraei et al. (2016) synthesized novel acrylate monomers based on 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one and evaluated them for antibacterial and antifungal activities. They found moderate to good activities, indicating potential use in antimicrobial applications (Saraei et al., 2016).
  • Synthetic Methodology Improvement:

    • Bade and Vedula (2015) described an efficient synthesis of complex pyranone derivatives using 3-(benzyloxy)-2-methyl-4H-pyran-4-one. This study showcases the compound's role in facilitating the synthesis of potentially bioactive molecules (Bade & Vedula, 2015).
  • Synthesis of Aromatic Compounds:

    • Takao, Endo, and Horie (1993) utilized 3-benzyloxy-2-methyl-4H-pyran-4-one in the palladium-catalyzed synthesis of 5-aryl-3-hydroxy-4H-pyran-4-ones, demonstrating the compound's utility in creating aromatic and potentially pharmacologically relevant structures (Takao et al., 1993).
  • Potential Muscle Relaxant:

    • Atkinson et al. (1979) synthesized a series of compounds with the 3-hydroxy-4H-pyran-4-one nucleus, including derivatives of 3-(benzyloxy)-2-methyl-4H-pyran-4-one. Notably, one of these compounds, kojic amine, was found to have skeletal muscle relaxant activity, indicating possible therapeutic applications (Atkinson et al., 1979).

properties

IUPAC Name

2-methyl-3-phenylmethoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDVCPYRCOKNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363412
Record name 3-(benzyloxy)-2-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-2-methyl-4H-pyran-4-one

CAS RN

61049-69-2
Record name 3-Benzyloxy-2-methyl-4-pyrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61049-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(benzyloxy)-2-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 mL flask with 10.0 g (0.08 mol) of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) in 120 mL of anhydrous DMF was added 14.1 mL (0.12 mol) of benzyl bromide and potassium carbonate (16.4 g, 0.12 mol) and heated at 80° C. overnight. After cooling to room temperature, the reaction was filtered and the solvents evaporated. The residual oil was brought up in 100 mL CH2Cl2 and washed twice with a saturated NaHCO3 solution, water, and brine. The organic layer was dried over MgSO4, filtered and concentrated. Product was purified on a silica gel column eluting with 0.5% MeOH in CH2Cl2 to yield a pale yellow solid in 75% yield (12.8 g, 59 mmol). 1H NMR (400 MHz, CDCl3) δ=7.59 (d, J=5.6 Hz, 1H), 7.36 (m, 5H), 6.36 (d, J=5.6 Hz, 1H), 5.15 (s, 2H, OCH2), 2.08 (s, 3H, CH3). ESI-MS(+): m/z 217.03 [M+H]+, 239.07 [M+Na]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
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reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
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Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Hydroxy-2-methyl-4-pyrone (25 g, 0.198 mol) was dissolved in 70 ml of DMF. To the solution was added 8.7 g (0.218 mol) of sodium hydride (60% in mineral oil). The mixture was stirred under ice cooling for 30 min. Benzyl bromide (37.3 g, 0.218 mol) was added dropwise to the reaction solution under ice cooling, and a reaction was allowed to proceed at room temperature overnight. The reaction solution was poured into ice water, followed by extraction with ethyl acetate. The organic layer was washed with water, and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. The reddish brown oil thus obtained (64 g) was applied to column chromatography on silica gel (Wako Gel C-200, n-hexane-ethyl acetate) to give 41.6 g (yield 97%) of 3-benzyloxy-2-methyl-4-pyrone.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
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reactant
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37.3 g
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reactant
Reaction Step Three
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

3-Hydroxy-2-methyl-4-pyrone (22.2 g) in methanol (225 ml) is added to aqueous sodium hydroxide (25 ml H2O containing 7.5 g NaOH). Benzyl chloride (25.5 g) is added and the mixture is refluxed for 6 hours and is then allowed to cool overnight. The bulk of the methanol is removed under vacuum and the residue is treated with water (50 ml). The mixture is extracted into dichloromethane (3×25 ml). The extracts are combined, washed with 5% w/v NaOH (2×25 ml), then water (2×25 ml) and dried over magnesium sulphate. Evaporation of the solvent gives crude 3-benzyloxy-2-methyl-4-pyrone (35 g, 92%) which is purified by distillation in nitrogen under reduced pressure to yield a colourless oil (28 g) of b.p. 148° C./0.2 mm.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods IV

Procedure details

A solution of sodium hydroxide (126 g, 1.1 mol) in 1000 ml of methanol in water (9:1 v/v) was added to 3-hydroxy-2-methyl-4-pyrone (126.12 g, 1 mol). Benzyl chloride (126.59 ml, 1.1 mol) was then added slowly and the mixture was refluxed for 10 hours with rapid stirring. The resultant solution was cooled, the methanol removed by rotary evaporation and the aqueous solution was extracted with dichloromethane (3×250 ml). The combined dichloromethane extracts were washed with 5% sodium hydroxide and then with water, dried over anhydrous sodium sulphate, filtered and evaporated to dryness. The resultant solid was recrystallised from diethylether to yield the title compound in 76.8% yield as colourless needles, m.p. 53°-55° C.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
126.12 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
126.59 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76.8%

Synthesis routes and methods V

Procedure details

3-Benzyloxy-2-methyl-4-pyrone is prepared as described in (C) and is reacted with ethylamine, n-propylamine, isopropylamine, n-butylamine and n-hexylamine hydrochloride under similar conditions to those described in (C) for methylamine hydrochloride. The reaction mixture is worked up and the hydroxy group deprotected as described in (C) to give the following compounds:
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( C )
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reactant
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0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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( C )
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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